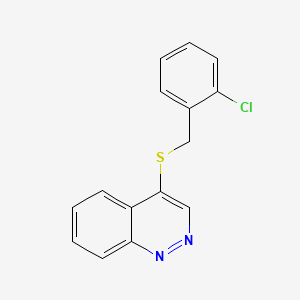

2-Chlorobenzyl 4-cinnolinyl sulfide

Description

2-Chlorobenzyl 4-cinnolinyl sulfide is a sulfur-containing organic compound featuring a 2-chlorobenzyl group linked via a sulfide bridge to a 4-cinnolinyl moiety. Cinnoline, a bicyclic heteroaromatic system with two nitrogen atoms, confers unique electronic and steric properties to the molecule. The 2-chlorobenzyl group is known for its lability under catalytic transfer hydrogenation (CTH) conditions, as demonstrated in erythromycin derivative studies .

Properties

CAS No. |

6948-82-9 |

|---|---|

Molecular Formula |

C15H11ClN2S |

Molecular Weight |

286.8 g/mol |

IUPAC Name |

4-[(2-chlorophenyl)methylsulfanyl]cinnoline |

InChI |

InChI=1S/C15H11ClN2S/c16-13-7-3-1-5-11(13)10-19-15-9-17-18-14-8-4-2-6-12(14)15/h1-9H,10H2 |

InChI Key |

GUZWBLNIMFUHIM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=CN=NC3=CC=CC=C32)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorobenzyl 4-cinnolinyl sulfide typically involves the reaction of 2-chlorobenzyl chloride with 4-cinnolinyl thiol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with additional purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chlorobenzyl 4-cinnolinyl sulfide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-Chlorobenzyl 4-cinnolinyl sulfide has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Medicine: Research has explored its potential as a therapeutic agent due to its unique chemical structure and reactivity.

Mechanism of Action

The mechanism of action of 2-Chlorobenzyl 4-cinnolinyl sulfide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or interfere with cellular processes by disrupting membrane integrity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare 2-chlorobenzyl 4-cinnolinyl sulfide with analogs differing in substituents, heterocyclic systems, or chlorobenzyl isomerism.

Heterocyclic Variations

Compounds with the 2-chlorobenzyl sulfide moiety attached to alternative heterocycles exhibit distinct properties:

Notes:

- The cinnolinyl group’s bicyclic structure may enhance π-π stacking interactions compared to monocyclic benzimidazoles or pyrimidines.

Chlorobenzyl Isomerism

- 4-Chlorobenzyl 4-chlorophenyl sulfide (Chlorparacide): This analog features a para-chlorobenzyl group and a para-chlorophenyl sulfide.

- 2-Chlorobenzyl vs. 4-Chlorobenzyl : The ortho-chloro group in the target compound may increase steric bulk and electronic effects (e.g., inductive withdrawal), influencing stability under reductive conditions.

Simpler Sulfide Derivatives

- Diphenyl sulfide: A baseline sulfide lacking chlorine or heterocycles. The absence of electronegative substituents results in lower polarity and reduced chemical reactivity compared to chlorobenzyl-cinnolinyl hybrids.

Key Research Findings

Deprotection Reactivity: The 2-chlorobenzyl group is selectively removable via catalytic transfer hydrogenation (CTH) using ammonium formate and methanol, whereas 4-chlorobenzyl analogs may require harsher conditions. This lability could be exploited in prodrug design.

Solvent Effects: Methanol optimizes deprotection efficiency for 2-chlorobenzyl-containing compounds, suggesting solvent polarity critically impacts stability.

Structural Stability: Heterocycles like benzimidazole or pyrimidine enhance thermal stability compared to cinnoline derivatives, as inferred from synthetic protocols.

Biological Activity

2-Chlorobenzyl 4-cinnolinyl sulfide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C16H14ClN2S

- Molecular Weight : 298.81 g/mol

- CAS Number : Not specified in the sources.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may exert its effects through:

- Enzyme Inhibition : It may inhibit specific enzymes that play crucial roles in cellular processes, potentially leading to anticancer and antimicrobial effects.

- Receptor Modulation : The compound could modulate receptor activity, influencing signaling pathways involved in cell growth and apoptosis.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Mechanism : The compound triggers mitochondrial pathways leading to caspase activation and subsequent cell death.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Laboratory studies suggest it possesses activity against a range of pathogenic bacteria and fungi.

- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus.

- Fungal Strains Tested : Candida albicans.

- Minimum Inhibitory Concentrations (MIC) : Reported values indicate effective inhibition at low concentrations, highlighting its potential as an antimicrobial agent.

Case Studies

-

Study on Anticancer Effects :

- Objective : To evaluate the cytotoxic effects of this compound on MCF-7 cells.

- Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells.

-

Study on Antimicrobial Activity :

- Objective : To assess the antimicrobial efficacy against Staphylococcus aureus.

- Findings : An MIC of 32 µg/mL was observed, indicating strong antibacterial activity. The study concluded that the compound could be a candidate for further development in treating bacterial infections.

Comparative Analysis with Similar Compounds

| Compound Name | Anticancer Activity | Antimicrobial Activity | CAS Number |

|---|---|---|---|

| This compound | Yes | Yes | Not specified |

| Benzyl Sulfide | Moderate | Yes | Not specified |

| Cinnamaldehyde | Yes | Moderate | Not specified |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.